molecular formula C21H15N3O5 B325677 N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B325677
M. Wt: 389.4 g/mol
InChI Key: IHYSDKKFXIRNKE-WSDLNYQXSA-N
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Description

N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and biphenyl-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques for purification.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under mild conditions.

Major Products

    Oxidation: Formation of nitro derivatives or further oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The nitro group and hydrazone moiety play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is unique due to the presence of the nitro group on the benzodioxole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the aromatic rings, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C21H15N3O5/c25-21(16-8-6-15(7-9-16)14-4-2-1-3-5-14)23-22-12-17-10-19-20(29-13-28-19)11-18(17)24(26)27/h1-12H,13H2,(H,23,25)/b22-12+

InChI Key

IHYSDKKFXIRNKE-WSDLNYQXSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]

SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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